

Vorolanib EYP-1901 vs standard anti-VEGF injection burden

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Compound Focus: Vorolanib

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Efficacy and Treatment Burden Comparison

Feature	Vorolanib (EYP-1901)	Standard Anti-VEGF (Aflibercept)
Dosing System	Bioerodible, sustained-release intravitreal insert [1] [2]	Intravitreal injection [3]
Therapeutic Class	Tyrosine kinase inhibitor (Pan-VEGFR inhibitor) [4] [2]	Anti-VEGF-A agent (e.g., Aflibercept) [3]
Primary Dosing Interval	~6 months (potential for longer) [1] [5]	~2 months (fixed interval) or per T&E protocol [6] [3]

| **Treatment Burden (wAMD)** (Phase 2 DAVIO 2 Trial) | **85% reduction** vs. pre-trial; **63%** of patients required no supplemental injection through 6-8 months [4] [2] [5] | Fixed 8-week schedule [2] | | **Treatment Burden (DME)** (Phase 2 VERONA Trial) | **73%** of patients (2.7 mg dose) required no supplemental treatment through 24 weeks [2] [5] | **50%** of patients required no supplemental treatment through 24 weeks [2] | | **Visual Acuity (VA)** (wAMD, DAVIO 2) | Non-inferior to aflibercept (Mean BCVA change: +1.0 letters) [2] | Reference (Mean BCVA change: +1.3 letters) [2] | | **Visual Acuity (VA)** (DME, VERONA) | Early and sustained improvement in VA [4] [5] | - | | **Key Mechanism** | Inhibits VEGFR-1, -2, -3, and PDGFR; preserves Tie2 pathway [2] | Binds and inhibits VEGF-A (and VEGF-B/PlGF for Aflibercept) [3] |

Experimental Protocols and Trial Designs

The compelling data in the table above comes from rigorous Phase 2 clinical trials. Here is a detailed look at their methodologies.

DAVIO 2 Trial (for wAMD)

- **ClinicalTrials.gov Identifier:** NCT05381948 [4] [2]
- **Objective:** To evaluate the efficacy and safety of EYP-1901 compared to aflibercept in patients with previously treated wAMD (neovascular AMD) [2] [5].
- **Design:** A phase 2, randomized, open-label trial.
- **Methodology:**
 - **Patient Population:** Patients with wAMD who had previously responded to anti-VEGF therapy.
 - **Loading Dose:** All patients received three initial monthly loading doses of intravitreal aflibercept (2 mg) [5].
 - **Randomization & Intervention:** Patients were then randomized to receive either:
 - A single injection of EYP-1901 (at 2 mg or 3 mg dose levels).
 - Continued aflibercept (2 mg) on a fixed 8-week schedule.
 - **Supplemental Treatment:** EYP-1901 patients were allowed to receive supplemental aflibercept if pre-specified criteria for disease activity were met [2] [5].
 - **Primary Endpoints:** Key measures included the change in Best-Corrected Visual Acuity (BCVA) from baseline and the rate of patients who did not require supplemental injections.

VERONA Trial (for DME)

- **ClinicalTrials.gov Identifier:** NCT06099184 [4] [2]
- **Objective:** To assess the efficacy and safety of EYP-1901 in patients with Diabetic Macular Edema (DME) [2] [5].
- **Design:** A phase 2, randomized, controlled trial.
- **Methodology:**
 - **Patient Population:** Patients diagnosed with DME.
 - **Loading Dose:** Patients received an aflibercept (2 mg) loading dose [2].
 - **Randomization & Intervention:** Patients were randomized to receive either:
 - A single injection of EYP-1901 (at 1.3 mg or 2.7 mg dose levels).
 - A sham procedure.

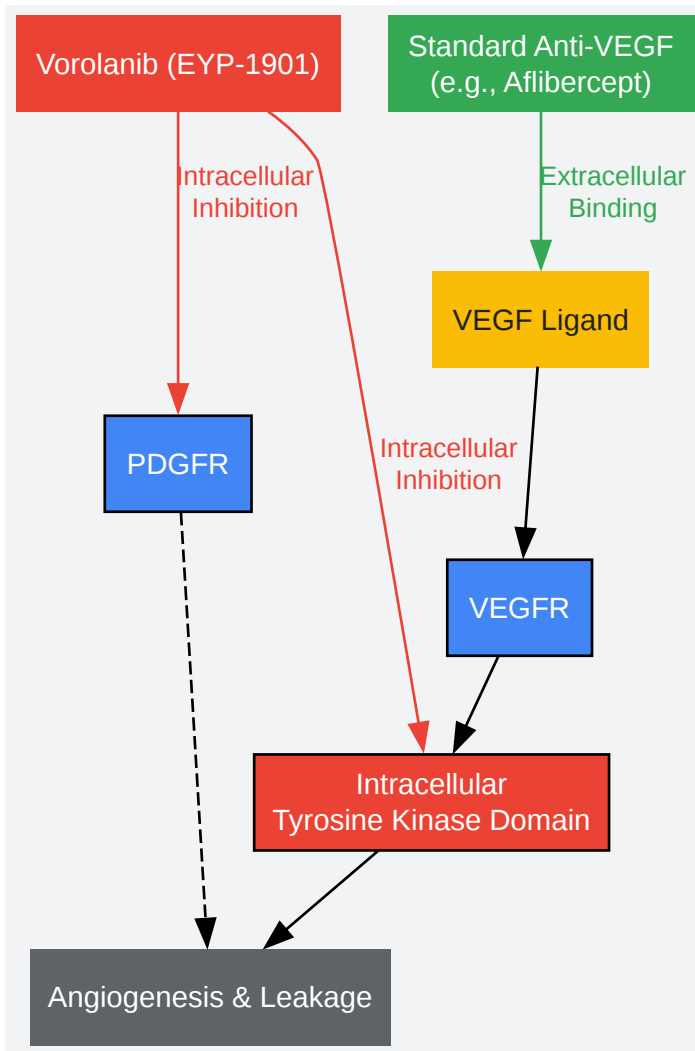
- **Supplemental Treatment:** Patients could receive supplemental aflibercept based on pre-defined criteria for disease recurrence [2].
 - **Primary Endpoint:** The primary outcome was the **time to first supplemental injection**. Secondary endpoints included changes in BCVA and central retinal thickness [4] [5].
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Mechanism of Action and Signaling Pathways

EYP-1901's innovative approach lies in both its delivery technology and its drug's mechanism of action.

- **Sustained Delivery Technology:** EYP-1901 consists of **vorolanib** packaged in a **bioerodible polymer matrix (Durasert E)** [1]. After a single intravitreal injection, the insert is designed to erode slowly, releasing a consistent, therapeutic dose of **vorolanib** into the vitreous for approximately **six to nine months** [1] [2]. This technology is the foundation for the dramatic reduction in injection frequency.
- **Dual Pathway Inhibition by Vorolanib:** Unlike monoclonal antibodies (e.g., aflibercept) that act outside the cell, **Vorolanib** is a small-molecule **tyrosine kinase inhibitor** that works inside the cell.

The following diagram illustrates its unique intracellular targeting strategy compared to standard anti-VEGF agents:



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This mechanism allows **Vorolanib** to potentially inhibit angiogenesis more broadly by targeting multiple VEGF receptors (VEGFR-1, -2, -3) as well as the PDGFR pathway, which is implicated in VEGF-independent disease mechanisms [4] [2]. A key differentiator noted in research is that it appears to **preserve the Tie2 pathway**, which is important for vascular stability [2] [5].

Interpretation and Future Directions

The data indicates that EYP-1901 is not simply another anti-VEGF agent, but a potential paradigm shift towards **sustained, proactive disease management**.

- **Summary of Advantages:** The primary advantage is a profound reduction in treatment burden, which could improve patient adherence and quality of life. Its novel intracellular mechanism may provide more comprehensive pathway inhibition. The favorable safety profile observed in nearly 200 patients across trials is also encouraging [4] [5].
- **Current Status:** The pivotal **Phase III trials for wAMD (LUGANO and LUCIA) have completed enrollment**, with data expected in the coming year. Positive results would support a submission for FDA review [4] [5].

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